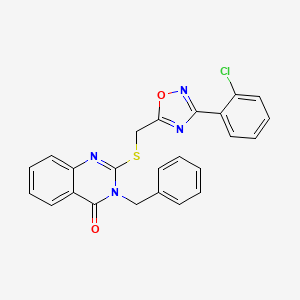

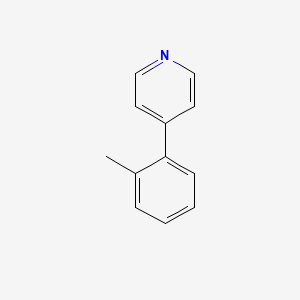

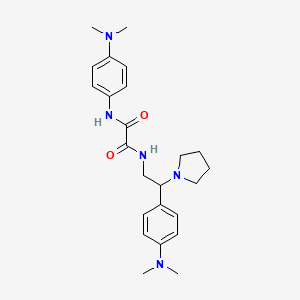

3-苄基-2-(((3-(2-氯苯基)-1,2,4-恶二唑-5-基)甲基)硫代)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their diverse biological activities. In the papers provided, various synthetic routes have been explored to create novel quinazolinone compounds with potential pharmacological applications. For instance, the synthesis of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone involved a multi-step process starting from phenyl acetic acid, leading to compounds with significant antibacterial and antifungal activities . Another study described the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones from methyl anthranilate, which showed notable antihypertensive activity in spontaneously hypertensive rats . Additionally, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides was achieved through alkylation, although these compounds did not exhibit anticonvulsant activity in the tested model .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. The synthesized compounds were characterized using various analytical techniques such as NMR spectroscopy, LC/MS, and elemental analysis to confirm their structures . The presence of specific functional groups and substituents on the quinazolinone core influences the interaction with biological targets, as seen in the case of the sulfonamido-4-thiazolidinone derivatives and the triazoloquinazolinones .

Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions to form new compounds with potential biological activities. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation led to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . These reactions demonstrate the versatility of quinazolinone chemistry and the possibility of generating a wide array of derivatives for pharmacological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structures. The introduction of different substituents can significantly alter these properties, as seen in the cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates, where the introduction of a propyl moiety improved cytotoxic activity against HeLa cell lines . The solubility, stability, and reactivity of these compounds are key factors in their potential as drug candidates.

科学研究应用

合成和生物活性

喹唑啉酮衍生物已被合成并评估了各种生物活性,包括抗菌、抗炎、镇痛、细胞毒性和利尿作用。例如,一些喹唑啉酮衍生物对多种细菌和真菌菌株表现出显着的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Gupta 等人,2008)。同样,其他衍生物已对其抗炎和镇痛特性进行了测试,显示出有希望的结果,可能导致新的治疗剂 (Dewangan 等人,2016)。

抗癌潜力

一些研究侧重于评估喹唑啉酮衍生物对各种癌细胞系的细胞毒性作用。例如,某些喹唑啉酮-1,3,4-恶二唑偶联物已被合成并测试了它们的细胞毒性,揭示了对 MCF-7 和 HeLa 细胞系的显着活性,这指出了在癌症治疗中的潜在应用 (Hassanzadeh 等人,2019)。

抗菌和抗真菌应用

喹唑啉酮衍生物的抗菌和抗真菌活性已被广泛探索。各种化合物已显示出对稻瘟病菌和柑橘黄单胞菌等病原体的良好抑制作用,以及对水稻纹枯病菌和辣椒炭疽菌的杀菌活性,突出了它们作为农业杀菌剂或抗菌剂的潜力 (Yan 等人,2016)。

利尿活性

对喹唑啉酮衍生物的研究也探索了它们的利尿特性。特定的化合物显示出显着的利尿活性,表明它们在治疗与液体潴留相关的疾病方面具有潜力 (Maarouf 等人,2004)。

属性

IUPAC Name |

3-benzyl-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O2S/c25-19-12-6-4-10-17(19)22-27-21(31-28-22)15-32-24-26-20-13-7-5-11-18(20)23(30)29(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJJDDCURYIGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

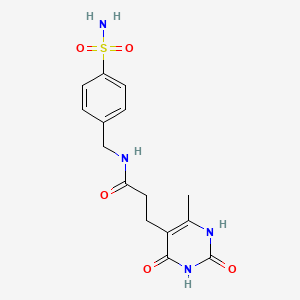

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)